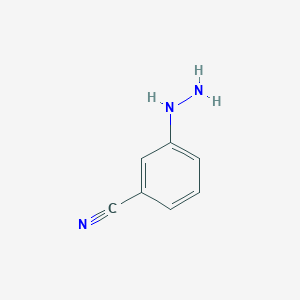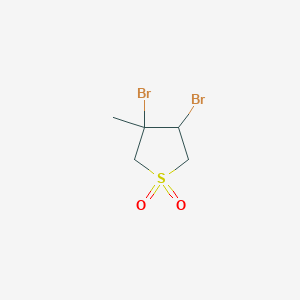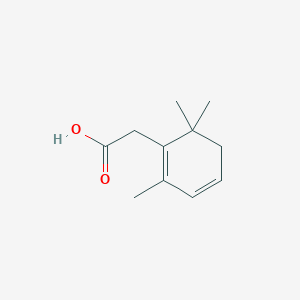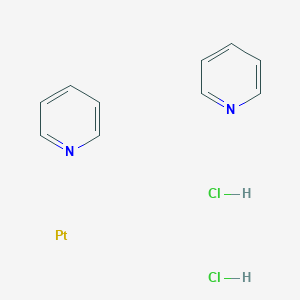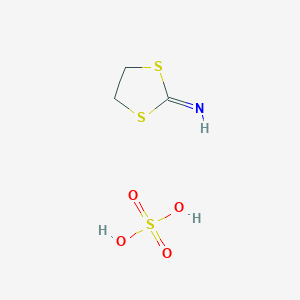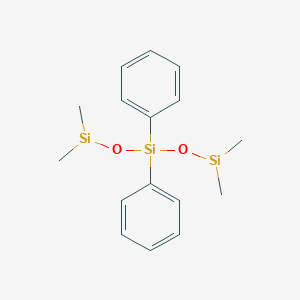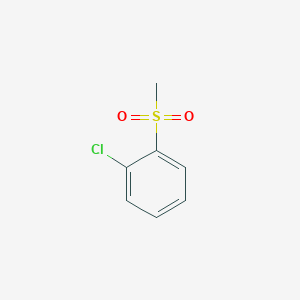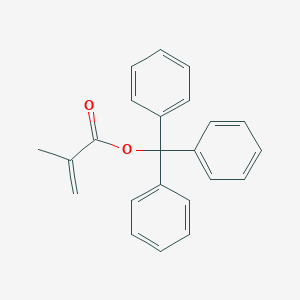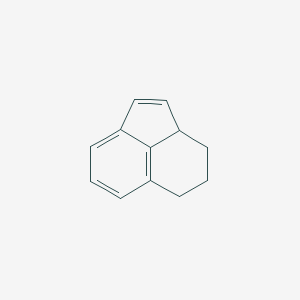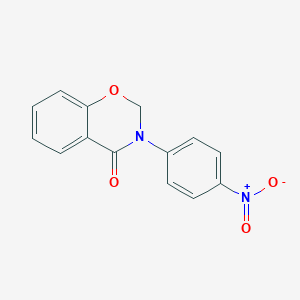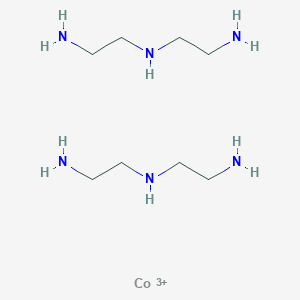
Cobalt triethylene tetramine complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt triethylene tetramine complex (CoTet) is a coordination complex that has been widely used in scientific research. It is a cobalt-based compound that is synthesized through a simple and efficient method. CoTet has been studied extensively due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cobalt triethylene tetramine complex is not fully understood. However, it is believed that Cobalt triethylene tetramine complex acts as a catalyst in various chemical reactions by coordinating with other molecules and facilitating electron transfer. In addition, Cobalt triethylene tetramine complex has been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Cobalt triethylene tetramine complex has been shown to have both biochemical and physiological effects. In vitro studies have shown that Cobalt triethylene tetramine complex has antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Cobalt triethylene tetramine complex has also been shown to have anticancer properties, as it can induce apoptosis (cell death) in cancer cells. In addition, Cobalt triethylene tetramine complex has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cobalt triethylene tetramine complex has several advantages for lab experiments. It is easy to synthesize, and the product can be easily purified. Cobalt triethylene tetramine complex is also stable under normal laboratory conditions and can be stored for extended periods of time. However, Cobalt triethylene tetramine complex has some limitations. It is toxic and should be handled with care. In addition, the mechanism of action of Cobalt triethylene tetramine complex is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of Cobalt triethylene tetramine complex. One area of research is the development of new cobalt-based compounds that have improved properties and potential applications. Another area of research is the study of the mechanism of action of Cobalt triethylene tetramine complex, which may lead to the development of new drugs and treatments for various diseases. Finally, the potential applications of Cobalt triethylene tetramine complex in the field of medicine should be further explored, as it may have significant therapeutic benefits.
Méthodes De Synthèse
Cobalt triethylene tetramine complex is synthesized through the reaction of cobalt (II) chloride and triethylene tetramine in water. The reaction is carried out under nitrogen gas and at a temperature of 60-70°C. The resulting product is a deep red-brown colored solution that contains the Cobalt triethylene tetramine complex complex. The synthesis method is simple and efficient, and the product can be easily purified through filtration and washing with water.
Applications De Recherche Scientifique
Cobalt triethylene tetramine complex has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Cobalt triethylene tetramine complex has also been used as a precursor for the synthesis of other cobalt-based compounds. In addition, Cobalt triethylene tetramine complex has been studied for its potential applications in the field of medicine, such as in the treatment of cancer and bacterial infections.
Propriétés
Numéro CAS |
18703-28-1 |
|---|---|
Nom du produit |
Cobalt triethylene tetramine complex |
Formule moléculaire |
C8H26CoN6+3 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;cobalt(3+) |
InChI |
InChI=1S/2C4H13N3.Co/c2*5-1-3-7-4-2-6;/h2*7H,1-6H2;/q;;+3 |
Clé InChI |
CKMDZNMWKBOQHS-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
SMILES canonique |
C(CNCCN)N.C(CNCCN)N.[Co+3] |
Autres numéros CAS |
18703-28-1 |
Synonymes |
Co(trien) complex cobalt triethylene tetramine complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



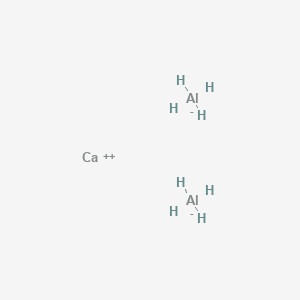
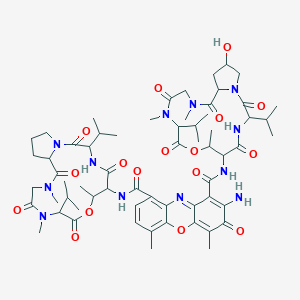
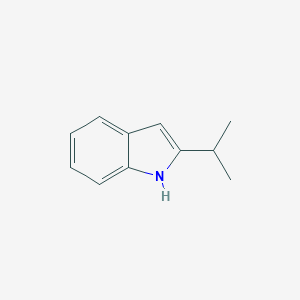
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
